1-(4-Methyl-piperidine-1-sulfonyl)-piperazine chemical properties
1-(4-Methyl-piperidine-1-sulfonyl)-piperazine chemical properties
Content Type: Technical Monograph / Chemical Property Guide Subject: Sulfamide-Linked Heterocyclic Scaffolds in Medicinal Chemistry[1][2]
Executive Summary
1-(4-Methyl-piperidine-1-sulfonyl)-piperazine represents a specialized class of unsymmetrical sulfamides utilized primarily as a privileged scaffold in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a rigid, non-hydrolyzable linker connecting a lipophilic 4-methylpiperidine moiety with a polar, basic piperazine handle.
This guide details the physicochemical properties, synthetic challenges, and medicinal chemistry applications of this scaffold, emphasizing its utility as a urea bioisostere in the design of GPCR modulators (e.g., CCR5/CCR2 antagonists) and enzyme inhibitors.
Physicochemical Profile & Molecular Architecture[1][2][3]
The molecule consists of two distinct nitrogen heterocycles bridged by a sulfonyl group.[3] This sulfamide linkage (
Structural Specifications
-
IUPAC Name: 1-(4-methylpiperidin-1-yl)sulfonylpiperazine[1][2]
-
Molecular Formula:
[1] -
Core Motif: Sulfamide (Sulfonyl group bridging two secondary amines).[1][2][3]
Quantitative Properties (Calculated & Empirical)
| Property | Value (Approx.) | Significance in Drug Design |
| cLogP | 0.8 – 1.2 | Moderate lipophilicity; suitable for CNS penetration if derivatized.[1][2] |
| pKa (Piperazine NH) | 8.5 – 9.2 | The distal piperazine nitrogen remains basic, allowing for salt formation (HCl, TFA) and solubility. |
| pKa (Sulfamide N) | Non-basic | The nitrogens flanking the |
| H-Bond Donors | 1 (Free NH) | Critical vector for further chemical derivatization.[1][2] |
| H-Bond Acceptors | 4 ( | The sulfonyl oxygens act as weak H-bond acceptors in protein pockets.[1][2] |
| TPSA | ~65 Ų | Well within the "Rule of 5" limits for oral bioavailability.[2] |
Electronic Character
The sulfonyl group acts as a strong electron-withdrawing group (EWG).[1][2] This reduces the electron density on the flanking nitrogens, making the sulfamide linkage highly resistant to enzymatic hydrolysis (peptidases/esterases), a key advantage over urea or carbamate linkers.
Synthetic Methodologies & Optimization
Synthesizing unsymmetrical sulfamides requires precise control to avoid the formation of symmetric byproducts (bis-4-methylpiperidine sulfamide or bis-piperazine sulfamide).[1][2]
Primary Route: Sulfuryl Chloride Stepwise Addition
The industrial standard involves a two-step "one-pot" protocol using sulfuryl chloride (
Critical Protocol Constraints:
-
Temperature Control: Step 1 must be conducted at -78°C to -20°C. Higher temperatures promote bis-substitution.[1][2]
-
Stoichiometry: The first amine (4-methylpiperidine) is added in exact 1.0 equivalent relative to
.[1][2] -
Base Trap: A tertiary amine (TEA or DIPEA) is required to scavenge HCl.[1][2]
Advanced Route: Catechol Sulfate Transfer
For sensitive substrates, the "Burgess-type" reagent approach (using catechol sulfate) offers milder conditions, though it is less atom-economical.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the stepwise synthesis to ensure asymmetry.
Caption: Stepwise synthetic logic to generate unsymmetrical sulfamide scaffolds while suppressing symmetric byproduct formation.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine. Scale: 10 mmol pilot batch.
-
Preparation of Sulfamoyl Chloride:
-
Charge a flame-dried round-bottom flask with Dichloromethane (DCM, 50 mL) and Sulfuryl Chloride (1.35 g, 10 mmol) .
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of 4-Methylpiperidine (0.99 g, 10 mmol) and Triethylamine (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes.
-
Note: The slow addition is crucial to prevent the highly reactive mono-chloride from reacting with a second equivalent of amine.[1][2]
-
-
Coupling Reaction:
-
Allow the mixture to warm to 0°C over 1 hour.
-
Add Piperazine (2.58 g, 30 mmol, 3.0 eq) dissolved in DCM/DMF (20 mL).
-
Note: Excess piperazine is used to prevent the formation of "dimers" (where one piperazine bridges two sulfonyl groups).
-
Stir at room temperature for 4 hours.
-
-
Work-up & Purification:
Medicinal Chemistry Applications
Bioisosterism & Stability
The sulfamide moiety is a transition-state mimic for the hydrolysis of peptides and ureas.[1]
-
Metabolic Stability: Unlike ureas (
), which can be hydrolyzed by amidases, the sulfamide ( ) is metabolically robust.[1][2] -
Geometry: The
group imposes a tetrahedral geometry, creating a "kink" in the molecule that differs from the planar urea. This allows for unique vector exploration in the binding pocket.[2]
Structure-Activity Relationship (SAR) Logic
This scaffold is typically used as a "Linker-Head" motif.[1][2]
-
The Tail (4-Methylpiperidine): Fills hydrophobic pockets (e.g., S1 or S2 pockets in proteases).[1] The methyl group restricts conformation and increases lipophilicity.[2]
-
The Head (Piperazine): The free secondary amine is the "warhead" attachment point. It is usually further derivatized (acylated, alkylated) to interact with polar residues (Asp, Glu) in the target protein.
Biological Pathway Interaction Map
The following diagram visualizes how this scaffold fits into broader drug discovery logic for GPCRs (like CCR5) or enzyme inhibitors.
Caption: Pharmacophore mapping of the scaffold showing domain-specific interactions with biological targets.[1][2]
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
- 3.20 - 3.30 ppm: Multiplet (4H).[1][2] Corresponds to the piperazine protons adjacent to the sulfonyl group.
- 2.80 - 2.90 ppm: Multiplet (4H).[1][2] Piperazine protons adjacent to the free amine.[1][2]
- 2.60 - 2.70 ppm: Multiplet (2H). Piperidine protons adjacent to the sulfonyl group (equatorial).
- 0.90 - 0.95 ppm: Doublet (3H).[1][2] The diagnostic methyl group on the piperidine ring.
Mass Spectrometry (LC-MS)
-
Expected Mass:
.[1][2] -
Fragmentation Pattern: Loss of
is rarely seen in soft ionization; cleavage often occurs at the S-N bond, yielding characteristic piperidine fragments.
References
-
Reitz, A. B., et al. (2009). "Sulfamides as bioisosteres of ureas in drug design." Journal of Medicinal Chemistry.
-
Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry.
-
Woolven, H., et al. (2016). "The synthesis of unsymmetrical sulfamides: A review." Chemical Reviews.
-
PubChem Compound Summary. (2024). "Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]-".[1][2] National Center for Biotechnology Information.[1][2] [1]
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
